molecular formula C10H20O4Zn+2 B11816008 zinc;2,2-dimethylpropanoic acid

zinc;2,2-dimethylpropanoic acid

Cat. No.: B11816008
M. Wt: 269.6 g/mol
InChI Key: HQBBDVUXOOMFQN-UHFFFAOYSA-N
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Description

Zinc;2,2-dimethylpropanoic acid, also known as zinc pivalate, is a zinc salt of 2,2-dimethylpropanoic acid (pivalic acid). This compound is of significant interest due to its unique chemical properties and its applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc pivalate can be synthesized through the reaction of pivalic acid with zinc oxide or zinc carbonate. The reaction typically involves heating pivalic acid with zinc oxide or zinc carbonate in a suitable solvent, such as ethanol, under reflux conditions. The reaction can be represented as follows:

2,2-Dimethylpropanoic acid+Zinc oxideZinc pivalate+Water\text{2,2-Dimethylpropanoic acid} + \text{Zinc oxide} \rightarrow \text{Zinc pivalate} + \text{Water} 2,2-Dimethylpropanoic acid+Zinc oxide→Zinc pivalate+Water

Industrial Production Methods

Industrial production of zinc pivalate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Zinc pivalate undergoes various chemical reactions, including:

    Oxidation: Zinc pivalate can be oxidized to form zinc oxide and carbon dioxide.

    Reduction: It can be reduced to form zinc metal and pivalic acid.

    Substitution: Zinc pivalate can undergo substitution reactions where the pivalate group is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Zinc oxide and carbon dioxide.

    Reduction: Zinc metal and pivalic acid.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Zinc pivalate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Studied for its potential role in enzyme inhibition and as a zinc source in biological systems.

    Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Used in the production of coatings, adhesives, and as a stabilizer in plastics.

Mechanism of Action

The mechanism by which zinc pivalate exerts its effects involves the release of zinc ions, which can interact with various molecular targets. Zinc ions play a crucial role in enzyme catalysis, protein structure stabilization, and cellular signaling pathways. The pivalate group helps in the controlled release of zinc ions, enhancing the compound’s effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Zinc acetate
  • Zinc stearate
  • Zinc oleate
  • Zinc palmitate

Uniqueness

Zinc pivalate is unique due to its high stability and controlled release of zinc ions. Compared to other zinc carboxylates, zinc pivalate has a more defined structure and predictable reactivity, making it suitable for specific applications where stability and controlled zinc release are crucial.

Properties

Molecular Formula

C10H20O4Zn+2

Molecular Weight

269.6 g/mol

IUPAC Name

zinc;2,2-dimethylpropanoic acid

InChI

InChI=1S/2C5H10O2.Zn/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2

InChI Key

HQBBDVUXOOMFQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.[Zn+2]

Origin of Product

United States

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